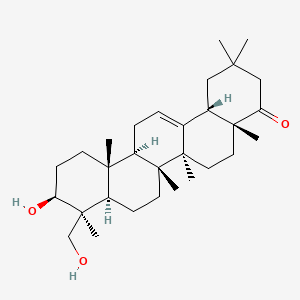

Soyasapogenol E

Description

Contextualization within the Oleanane (B1240867) Triterpenoid (B12794562) Aglycone Family

Soyasapogenol E belongs to the oleanane triterpenoid aglycone family. wikipedia.orgbibliotekanauki.pl Triterpenoids are a large class of natural products characterized by a structure composed of six isoprene (B109036) units, typically forming a tetracyclic or pentacyclic ring system. Oleanane is a specific type of pentacyclic triterpene skeleton. wikipedia.orgbibliotekanauki.plnih.govnih.gov Aglycones are the lipid-soluble portions of glycosides after the sugar moieties have been removed, often through hydrolysis. wikipedia.orgbibliotekanauki.pl In the context of this compound, it represents the aglycone part of certain saponins (B1172615) found in plants. wikipedia.orgresearchgate.netmasonaco.org

Classification and Structural Distinctions from Other Soyasapogenols (e.g., Soyasapogenol A, B, C, D)

Soyasapogenols are a group of related oleanane-type triterpenoid aglycones found in soybeans and other legumes. researchgate.netnih.gov Five main soyasapogenols have been identified: A, B, C, D, and E. researchgate.net These compounds share the basic oleanane skeleton but differ in the number and position of hydroxyl groups and other functionalizations.

This compound is structurally distinct from other soyasapogenols. While Soyasapogenol A has hydroxyl groups at the 3β, 21β, 22β, and 24-positions, and Soyasapogenol B has hydroxyl groups at the 3β, 22β, and 24-positions, this compound is characterized by hydroxyl groups at the 3β and 24-positions and an oxo group (ketone) at position 22. nih.govtandfonline.comebi.ac.uk Soyasapogenols C and D have also been identified, with Soyasapogenol C having hydroxyl groups at 3β and 24 positions and a hydroxymethyl group at C-4, and Soyasapogenol D having a methoxy (B1213986) group at C-9 in addition to hydroxyl groups. researchgate.netnih.govnih.gov

Here is a table summarizing the key structural distinctions:

| Soyasapogenol | PubChem CID | Molecular Formula | Key Functional Groups and Positions |

| Soyasapogenol A | 12442849 nih.gov | C₃₀H₅₀O₄ nih.gov | Hydroxyl groups at 3β, 21β, 22β, 24 nih.gov |

| Soyasapogenol B | 115012 nih.gov | C₃₀H₅₀O₃ nih.gov | Hydroxyl groups at 3β, 22β, 24 nih.gov |

| Soyasapogenol C | 3083637 nih.gov | C₃₀H₄₈O₂ nih.gov | Hydroxyl groups at 3β, 24; Hydroxymethyl group at C-4 researchgate.netnih.gov |

| Soyasapogenol D | 46173903 nih.gov | C₃₁H₅₂O₃ nih.gov | Hydroxyl groups at 3β, 24; Methoxy group at C-9 researchgate.netnih.gov |

| This compound | 13632872 nih.gov | C₃₀H₄₈O₃ nih.gov | Hydroxyl groups at 3β, 24; Oxo group at 22 tandfonline.comebi.ac.uk |

Occurrence as an Aglycone of Group E Soyasaponins

This compound is considered the corresponding aglycone of Group E soyasaponins. researchgate.nettandfonline.com Soyasaponins are classified into different groups (A, B, E, and DDMP) based on their aglycone structures. researchgate.netmasonaco.orgnih.gov Group E soyasaponins are monodesmosidic saponins, meaning they typically have a single sugar chain attached to the aglycone, specifically at the C-3 position. researchgate.nettandfonline.comresearchgate.net Examples of Group E soyasaponins include soyasaponins Be and Bd. tandfonline.com

Role as a Potential Artifact of Hydrolysis from Other Soyasapogenols (e.g., Soyasapogenol B)

There has been discussion in the literature regarding whether this compound is a naturally occurring aglycone or primarily an artifact formed during the extraction and hydrolysis of soyasaponins. Some researchers have considered soyasapogenols C, D, and E as potential artifacts of hydrolysis, particularly from soyasapogenol B. researchgate.netekb.egscispace.com Group E soyasaponins themselves are sometimes considered photo-oxidation products of group B soyasaponins. researchgate.net However, other studies suggest that this compound might not be an artifact from soyasapogenol B after acid hydrolysis and could be an intact substance. tandfonline.com Group E soyasaponins have also been reported to be transformed into the group B aglycone during acid hydrolysis. nih.gov The formation of artifacts during hydrolysis can complicate the accurate quantification of naturally occurring soyasapogenols. scispace.com

Significance in Leguminous Plant Phytochemistry

This compound, as an aglycone of soyasaponins, plays a role in the phytochemistry of leguminous plants, particularly soybeans (Glycine max). wikipedia.orgresearchgate.netnih.gov Soyasaponins are secondary metabolites widely found in legumes. wikipedia.orgnih.gov They are composed of a triterpenoid aglycone (like this compound) and one or more carbohydrate moieties. wikipedia.orgmasonaco.org These compounds are thought to be involved in plant defense mechanisms and interactions within the rhizosphere. wikipedia.orgoup.comnih.gov The composition and content of soyasapogenols and soyasaponins can vary depending on the soybean cultivar, growing location, and even within different parts of the seed. scispace.comresearchgate.netresearchgate.net

Overview of Current Research Landscape and Gaps Pertaining to this compound

Current research on soyasapogenols, including this compound, often focuses on their occurrence, structural characterization, and potential biological activities. Studies utilize analytical techniques such as HPLC/ELSD and mass spectrometry to identify and quantify these compounds. scispace.comresearchgate.net The complexity of soyasaponin structures and the potential for artifact formation during analysis present ongoing challenges in accurately assessing the natural profile of soyasapogenols in plant tissues. nih.govscispace.comresearchgate.net

While the broader biological activities of soyasaponins and some soyasapogenols (like A and B) have been investigated, research specifically focused on the biological roles and effects of this compound itself appears less extensive compared to its more abundant counterparts, Soyasapogenol A and B. researchgate.net There is a recognized need for further integrated research to fully understand the molecular mechanisms regulating the production of these compounds in plants and their implications. nih.gov Gaps remain in fully elucidating the biosynthesis of all soyasapogenols and the specific enzymes involved in their structural diversification. charlotte.edu Furthermore, while soyasaponins are known to interact with the rhizosphere microbiome, the specific role of individual aglycones like this compound in these interactions warrants further investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

6750-59-0 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-3,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-4-one |

InChI |

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-23,31-32H,9-18H2,1-7H3/t20-,21+,22+,23-,26+,27-,28+,29+,30+/m0/s1 |

InChI Key |

FNRBOAGVUNHDIL-LMZUXBMISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |

Origin of Product |

United States |

Biosynthesis, Interconversion, and Metabolic Fate of Soyasapogenol E

Biosynthetic Precursors and Pathways of Oleanane (B1240867) Triterpenoids

The biosynthesis of oleanane triterpenoids, including the soyasapogenols, originates from the universal isoprenoid pathway in plants. This pathway provides the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govgenome.jp

Mevalonate (B85504) Pathway Contribution

In higher plants, the mevalonate (MVA) pathway, localized primarily in the cytosol, endoplasmic reticulum, and peroxisomes, is the main route for synthesizing the precursors of triterpenes and sterols. nih.govgenome.jpfrontiersin.orgscielo.br The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetyl-CoA C-acetyltransferase (AACT). scielo.br This is followed by the action of hydroxymethylglutaryl-CoA synthase (HMGS), which catalyzes the aldol (B89426) condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br HMG-CoA reductase (HMGR), a rate-determining enzyme often anchored to the endoplasmic reticulum, then reduces HMG-CoA to mevalonate. nih.govscielo.br Subsequent enzymatic steps in the MVA pathway convert mevalonate into IPP and DMAPP. These C5 units are then condensed by prenyltransferases to form farnesyl diphosphate (FPP), a C15 precursor. nih.govgenome.jp Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to form the 30-carbon acyclic precursor, squalene. nih.govontosight.airesearchgate.net Squalene is subsequently oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), a key intermediate for the cyclization reactions that lead to diverse triterpene skeletons. researchgate.netwikipedia.orgmdpi.comoup.comwikipedia.org

Oxidosqualene Cyclase Activity in Core Skeleton Formation

The first committed step in the diversification of triterpenoid (B12794562) structures is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. ontosight.airesearchgate.netmdpi.comoup.com These enzymes are responsible for generating the various cyclic triterpene scaffolds from the linear 2,3-oxidosqualene precursor. The specific folding of the 2,3-oxidosqualene substrate within the OSC active site dictates the resulting cyclic structure. oup.comnih.govrsc.org For the oleanane-type triterpenoids, the 2,3-oxidosqualene typically adopts a chair-chair-chair conformation, leading to the formation of the dammarenyl carbocation intermediate, which subsequently cyclizes to form the pentacyclic oleanane skeleton, with β-amyrin being a common initial product. oup.comnih.govrsc.orgnih.gov β-amyrin synthase (BAS) is a specific type of OSC that catalyzes the cyclization of (3S)-2,3-oxidosqualene into β-amyrin, a key precursor for oleanane-type triterpenoids like the soyasapogenols. mdpi.comnih.govnih.govacs.org

Enzymatic Transformations Leading to Soyasapogenol Aglycones

Following the formation of the core oleanane skeleton, further enzymatic modifications, primarily hydroxylation and glycosylation, lead to the diverse array of soyasapogenol aglycones and their glycosylated forms (saponins).

Cytochrome P450 Monooxygenase (CYP450) Involvement (e.g., CYP72A61, CYP72A69)

Cytochrome P450 monooxygenases (CYP450s) play crucial roles in the functionalization of the triterpene scaffolds through regio- and stereo-specific oxidation reactions, such as hydroxylation. researchgate.netmdpi.comrsc.orgoup.comresearchgate.net In the biosynthesis of soyasapogenols, specific CYP450 enzymes are involved in introducing hydroxyl groups at various positions on the β-amyrin skeleton. For instance, CYP93E2 catalyzes the C-24 hydroxylation of β-amyrin. oup.complos.orgfrontiersin.org Subsequently, CYP72A61 catalyzes the hydroxylation of 24-hydroxy-β-amyrin at the C-22 position, leading to the formation of soyasapogenol B, a major soyasapogenol aglycone. oup.comfrontiersin.orgnih.govnih.govgoogle.com Soyasapogenol B can be further oxidized at the C-21 position by CYP72A69, resulting in the production of soyasapogenol A. plos.orgnih.govmdpi.comnih.gov The presence of the hydroxyl group at C-21 is considered highly specific to soyasapogenol A. nih.govmdpi.com Mutations in the gene encoding CYP72A69 have been shown to lead to a loss of function, impacting the production of soyasapogenol A. plos.orgnih.gov

UDP-Glycosyltransferase (UGT) Specificities for Soyasapogenols

UDP-Glycosyltransferases (UGTs) are enzymes responsible for attaching sugar moieties to the triterpene aglycones, forming triterpene saponins (B1172615). researchgate.netoup.commdpi.com These enzymes exhibit specificity for both the sugar donor (e.g., UDP-glucose, UDP-galactose, UDP-rhamnose, UDP-glucuronic acid) and the aglycone acceptor molecule, as well as the position of glycosylation. mdpi.comnih.govresearchgate.netnih.gov In soybean, UGTs are involved in the glycosylation of soyasapogenols at different positions, notably at C-3 and C-22, leading to the formation of various soyasaponins. mdpi.comnih.gov For example, UGT73P2 is involved in adding a galactose to the C-3-linked glucuronic acid of soyasapogenol B, and UGT91H4 subsequently adds a rhamnose. mdpi.com UDP-glucuronic acid:soyasapogenol glucuronosyltransferase (UGASGT) activity has been detected in germinating soybean seeds, showing specificity for UDP-glucuronic acid as a donor and soyasapogenols as acceptors for glycosylation at the C-3 position. researchgate.net Allelic variations in UGT genes, such as the Sg-1 locus encoding UGT73F4 and UGT73F2, have been linked to the structural diversity of terminal sugars in group A saponins, which are based on the soyasapogenol A aglycone. nih.gov

Proposed Photo-oxidation Mechanisms in Soyasapogenol E Formation

While enzymatic pathways account for the biosynthesis of major soyasapogenol aglycones like soyasapogenol A and B, this compound is often considered a photo-oxidation product. researchgate.nettandfonline.comresearchgate.netmdpi.com Research suggests that this compound can be formed through the photo-oxidation of soyasapogenol B. researchgate.nettandfonline.com This non-enzymatic transformation is thought to be responsible for the presence and distribution of group E saponins, which are less common compared to group A and B saponins. researchgate.nettandfonline.comresearchgate.netmdpi.com The glycosidic chain at the C-3 position is the same for group A, B, and E saponins, supporting the idea of interconversion between these forms. researchgate.net The DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) moiety present in some soyasaponins is known to be prone to hydrolysis and photo-oxidation, which can lead to the formation of group B and group E saponins. researchgate.netmdpi.com

Data Tables:

| Compound Name | PubChem CID | Role in Biosynthesis |

| Squalene | 638072 | Precursor to 2,3-oxidosqualene |

| 2,3-Oxidosqualene | 5366020 | Substrate for oxidosqualene cyclases |

| β-Amyrin | 73145 | Key intermediate oleanane skeleton |

| Soyasapogenol B | Not Listed | Precursor to Soyasapogenol A and potentially this compound |

| Soyasapogenol A | Not Listed | Aglycone of Group A saponins |

| This compound | Not Listed | Photo-oxidation product of Soyasapogenol B |

| Acetyl-CoA | Not Listed | Initial precursor in the Mevalonate pathway |

| IPP | Not Listed | C5 building block |

| DMAPP | Not Listed | C5 building block |

| Farnesyl diphosphate | Not Listed | C15 precursor for squalene synthesis |

| Enzyme Class | Examples Involved in Soyasapogenol Biosynthesis | Catalyzed Reaction |

| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (BAS) | Cyclization of 2,3-oxidosqualene to β-amyrin |

| Cytochrome P450 (CYP450) | CYP93E2, CYP72A61, CYP72A69 | Hydroxylation of triterpene skeletons (e.g., C-24, C-22, C-21) |

| UDP-Glycosyltransferase (UGT) | UGT73P2, UGT91H4, UGASGT, UGT73F4, UGT73F2 | Glycosylation of soyasapogenol aglycones with specific sugars at specific positions |

Interconversion Dynamics Among Soyasapogenols

This compound participates in interconversion pathways with other related soyasapogenols, notably Soyasapogenol B and Soyasapogenol A. These transformations can occur through various mechanisms, including metabolic processes and photooxidation.

Transformation of Soyasapogenol B to this compound

This compound is considered a photooxidation product of group B soyasaponins tandfonline.comresearchgate.net. While the direct transformation of the aglycone Soyasapogenol B to this compound through photooxidation has been suggested tandfonline.com, metabolic conversion pathways also contribute to the presence of this compound.

Metabolic Relationships with Soyasapogenol A

Research in experimental animal models, specifically rats, has indicated that Soyasapogenol A can be converted into Soyasapogenols B and E during metabolic processes researchgate.netnih.govmdpi.comnih.gov. This suggests a metabolic pathway where Soyasapogenol A serves as a precursor for the formation of both Soyasapogenol B and this compound in vivo.

Metabolic Disposition in Experimental Animal Models

Studies utilizing experimental animal models, such as rats, have provided insights into the metabolic disposition of soyasapogenols, including absorption, bioavailability, and biotransformation processes.

Absorption and Bioavailability Characteristics

Soyasapogenols, as the aglycone forms of soyasaponins, are generally absorbed faster and in greater amounts compared to their corresponding glycosylated saponins nih.govmdpi.comnih.govnih.gov. In rat studies, the bioavailability of soyasapogenol was reported to be superior, exceeding 60% nih.govmdpi.comnih.gov. The absorption characteristics can vary between different soyasapogenols. For instance, the absorption of Soyasapogenol B was found to be better than that of group B soyasaponins nih.gov. In an in vitro Caco-2 human colon cancer cell monolayer model, the apical-to-basolateral absorption of Soyasapogenol B was higher than that of Soyasapogenol A nih.gov. Following oral administration in rats, the time to reach peak plasma concentration (Tmax) for soyasapogenol was approximately 2 hours, with complete metabolism observed after 24 hours nih.govmdpi.comnih.gov.

Here is a summary of bioavailability data from rat studies:

| Compound | Dosage (mg/kg BW) | Bioavailability (%) | Reference |

| Soyasapogenol A | 10 | 73.10 | nih.gov |

| Soyasapogenol A | 20 | 67.34 | nih.gov |

| Soyasapogenol B | 25 | 60.94 | nih.gov |

| Soyasapogenol B | 50 | 69.01 | nih.gov |

| Soyasapogenol (general) | Not specified | > 60 | nih.govmdpi.comnih.gov |

Phase I Biotransformations (e.g., Oxidation, Dehydrogenation, Hydrolysis, Dehydration, Deoxidization)

Phase I biotransformation reactions play a role in the metabolism of soyasapogenols in experimental animal models. Studies in rats have identified several types of phase I metabolic transformations, including oxidation, dehydrogenation, hydrolysis, dehydration, and deoxidization researchgate.netnih.govmdpi.comnih.gov. These reactions typically involve the introduction or exposure of functional groups, preparing the compounds for subsequent phase II metabolism.

Phase II Biotransformations (e.g., Phosphorylation, Sulfation, Glucuronidation, Conjugation with Cysteine)

Soyasapogenols undergo extensive phase II biotransformations in experimental animal models, leading to the formation of conjugated metabolites. Identified phase II metabolic transformation types in rats include phosphorylation, sulfation, glucuronidation, and conjugation with cysteine researchgate.netnih.govmdpi.comnih.gov. Glucuronidation is a prominent phase II pathway. The enzyme UDP-glucuronic acid:soyasapogenol glucuronosyltransferase (UGASGT) has been detected and shown to act on soyasapogenols A, B, and E ebi.ac.ukenzyme-database.orgqmul.ac.uk. This enzyme catalyzes the transfer of a glucuronic acid moiety to the soyasapogenol aglycone. Soyasapogenol B 3-O-β-D-glucuronide is a known product of this glucuronosyltransferase activity enzyme-database.orgqmul.ac.ukbiomolther.org.

Identification of Metabolites in Biological Matrices (e.g., bile in rats)

Studies investigating the metabolic fate of soyasapogenols in rats have identified various metabolites in biological matrices such as bile. Following oral and intravenous administration of soyasapogenols A and B to rats, their liver metabolites were identified using techniques like UPLC-QTOF-MS/MS. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Research has shown the presence of numerous metabolites of soyasapogenols A and B in rat bile. For instance, sixteen metabolites of soyasapogenol A and fifteen metabolites of soyasapogenol B were detected in rat bile in one study. researchgate.netnih.govresearchgate.netnih.govmdpi.com These metabolites resulted from both phase I and phase II metabolic transformations. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Phase I metabolic transformations identified include oxidation, dehydrogenation, hydrolysis, dehydration, and deoxidization. researchgate.netnih.govresearchgate.netnih.govmdpi.com Phase II metabolic transformations involve conjugation reactions such as phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine. researchgate.netnih.govresearchgate.netnih.govmdpi.com Glucuronidation is also a significant phase II metabolic pathway for soyasapogenols. nih.gov

The identification of these diverse metabolites in bile indicates that soyasapogenols undergo extensive metabolic processing in the liver and are subsequently excreted via the bile. The conversion of soyasapogenol A to soyasapogenols B and E has also been observed in this metabolic process in rats. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Microbial Biotransformation in Intestinal Systems

Dietary soyasaponins are extensively metabolized by the microflora in the intestinal tract, particularly in the colon. nih.govsemanticscholar.orgnih.gov This microbial biotransformation is crucial because soyasaponins are poorly absorbed in their glycosylated form, and their biological activities may be mediated by their aglycones, the soyasapogenols. nih.govsemanticscholar.orgnih.gov

Microbial biotransformation involves the hydrolysis of the sugar chains attached to the soyasapogenol backbone. semanticscholar.orgacs.org This process is carried out by various enzymes produced by gut bacteria. iastate.edu

The primary metabolic pathway for soyasaponins in the gut involves the sequential hydrolysis of the sugar moieties by intestinal microflora, leading to the production of soyasapogenols. semanticscholar.orgacs.orgiastate.edu Studies using human fecal metabolism models have demonstrated this process. semanticscholar.orgacs.orgiastate.edu

For example, soyasaponin I, a major soyasaponin, is metabolized by gut microflora. semanticscholar.orgacs.orgiastate.edu The initial step involves the hydrolysis of the terminal rhamnose sugar, yielding soyasaponin III. acs.orgiastate.edu Soyasaponin III is then further hydrolyzed to produce soyasapogenol B, which appears to be a final metabolic product in this pathway during anaerobic incubation. semanticscholar.orgacs.orgiastate.edu This sequential hydrolysis results in smaller and more hydrophobic metabolites. semanticscholar.orgacs.org

The rate of soyasaponin degradation by gut microflora can vary among individuals, with distinct rapid and slow degrader phenotypes observed. acs.org

| Compound | Initial Metabolism Step (from Soyasaponin I) | Subsequent Metabolism | Apparent Final Product (in vitro) |

| Soyasaponin I | Hydrolysis of terminal rhamnose | ||

| Soyasaponin III | Further hydrolysis | ||

| Soyasapogenol B | Yes |

This microbial hydrolysis is essential for the conversion of the more polar saponins into the less polar aglycones, which are more readily absorbed from the gut. nih.gov While soyasapogenol B is a well-documented microbial metabolite, the gut microbial metabolism specifically leading to this compound from soyasaponins is less explicitly detailed in the provided search results, although this compound is a known aglycone of some soyasaponins. researchgate.net

Enzymatic hydrolysis offers an environmentally friendly approach for producing soyasapogenols from soyasaponins, compared to chemical hydrolysis. scholarsresearchlibrary.com This process utilizes enzymes, often from microorganisms, that possess saponin (B1150181) hydrolase activity. scholarsresearchlibrary.com

While much of the research on enzymatic production focuses on soyasapogenol B due to its prevalence and documented activities, the principle applies to other soyasapogenols, including this compound, which is also present as an aglycone in some soyasaponins. researchgate.net Microorganisms with saponin hydrolase activity can hydrolyze the glycosidic bonds in soyasaponins, releasing the aglycones. scholarsresearchlibrary.com

Studies have explored the use of specific microorganisms, such as Aspergillus flavus, for their saponin hydrolase activity to produce soyasapogenol B from soyasaponins. scholarsresearchlibrary.com Optimization of factors like substrate concentration, pH, and incubation period can enhance the enzymatic production yield of soyasapogenols. scholarsresearchlibrary.com

Although the direct enzymatic production of isolated this compound from a specific soyasaponin precursor is not detailed in the provided snippets, the general principle of enzymatic hydrolysis of soyasaponins by microbial enzymes is a viable method for obtaining soyasapogenols. Further research would be needed to identify specific enzymes or microbial strains optimized for the efficient production of this compound from its corresponding glycosides.

Synthesis, Derivatization, and Analog Development for Research

Chemical Synthesis of Soyasapogenol E and its Derivatives

The chemical synthesis of this compound and its derivatives often involves complex multi-step processes due to its intricate pentacyclic triterpenoid (B12794562) structure. While specific detailed protocols for the total chemical synthesis of this compound were not extensively detailed in the search results, the synthesis of triterpenoids with oleanene skeletons, like this compound, is an active area of research. These syntheses often utilize β-amyrin, a common triterpene aglycone, as a starting material or intermediate. bibliotekanauki.plfrontiersin.org

Derivatives of this compound can be synthesized by modifying the functional groups on the oleanene skeleton, particularly the hydroxyl groups at positions C-3 and C-24 and the ketone at C-22. These modifications can involve esterification, etherification, oxidation, reduction, or the introduction of other chemical moieties to alter solubility, stability, or biological activity. For example, studies on soyasapogenol B derivatives have explored modifications at the C-22 position to enhance hepatoprotective effects. jst.go.jp

Acid hydrolysis is a common method used to obtain soyasapogenols, including this compound, from their corresponding saponins (B1172615) found in plant extracts. mdpi.comnih.gov This process cleaves the glycosidic linkages, yielding the aglycone. Acid hydrolysis using conditions like 3% sulfuric acid in anhydrous methanol (B129727) has been reported to yield soyasapogenols. nih.gov

Semi-synthetic Modifications and Analog Generation

Semi-synthetic modifications of this compound involve using the naturally isolated compound as a starting material for chemical reactions to create novel structures. This approach leverages the existing complex triterpene skeleton while introducing specific changes to explore structure-activity relationships.

Analogs of this compound can also be generated through these semi-synthetic routes or by modifying related triterpenoid structures. The oleanene skeleton is a common scaffold for such modifications. bibliotekanauki.pl Research on other triterpenes, like β-amyrin, serves as a model for generating diverse natural and semi-synthetic derivatives. bibliotekanauki.pl

The generation of analogs can involve altering the type and position of functional groups or modifying the sugar chains attached in the case of semi-synthesis from saponins. For instance, replacing hydroxyl groups with amine groups has been explored in the context of generating new sweeteners from related triterpenes. bibliotekanauki.pl

This compound is considered an aglycone that can be formed from the degradation of DDMP saponins, which are themselves glycosides of soyasapogenol B. frontiersin.orgresearchgate.net This metabolic conversion in plants or during processing can be viewed as a natural semi-synthetic process. mdpi.com

Characterization of Novel Structures with Enhanced Bioactivity

Characterizing novel this compound derivatives and analogs is crucial to confirm their structures and evaluate their biological activities. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are essential for structural elucidation and purity assessment. mdpi.comnih.gov HPLC coupled with techniques like Evaporative Light Scattering Detection (ELSD) or MS/MS is used for the separation, identification, and quantification of soyasapogenols and their derivatives. nih.govresearchgate.netnih.gov

Research findings indicate that the structural variations in soyasapogenols and their glycosides significantly influence their biological activities. tandfonline.com While the search results provided less specific data on the enhanced bioactivity of novel this compound structures, studies on related soyasapogenols and saponins highlight the importance of the aglycone structure and glycosylation pattern for various effects, including anti-cancer and hepatoprotective activities. researchgate.nettandfonline.comnih.gov

For example, studies comparing the bioactivity of different soyasapogenols and their glucuronides have shown varying levels of hepatoprotective activity depending on the structure. researchgate.net The aglycones themselves have demonstrated superior bioavailability and bioactivity compared to their saponin (B1150181) precursors in some cases, likely due to their more favorable chemical properties resulting from the absence of sugar chains. researchgate.net

While specific data tables for enhanced bioactivity of novel this compound derivatives were not prominently found, the general approach involves synthesizing or isolating derivatives and then testing their biological effects in relevant assays (e.g., cell-based assays for anti-cancer activity or antioxidant activity). nih.govmdpi.com The characterization confirms the structure of the synthesized or modified compound before biological evaluation. MS analysis of triterpenoid structures can be challenging due to fragmentation patterns, but techniques like HPLC-MS are valuable for their identification. mdpi.com

Analytical Methodologies for Soyasapogenol E Research

Extraction and Sample Preparation from Biological Matrices

The initial step in analyzing soyasapogenol E from biological matrices, such as soybean seeds or other plant tissues, typically involves extraction. Aqueous ethanolic extraction (80% v/v) has been reported to yield high recovery of saponins (B1172615) from finely ground soybean powder. scispace.comactahort.org Acid hydrolysis is a common method for preparing soyasapogenols from crude soyasaponin extracts. nih.gov This process cleaves the attached sugar moieties from the triterpene aglycones. Acid hydrolysis in 8% HCl in anhydrous methanol (B129727) at 75°C for 3 hours has been shown to completely cleave the sugar moieties and produce no artifacts. scispace.comactahort.org Following hydrolysis, resultant soyasapogenols can be isolated using solid phase extraction (SPE). scispace.comactahort.org

For the analysis of soyasapogenol metabolites in biological samples like rat bile, UPLC–/Q-TOF–MS/MS has been employed. researchgate.netnih.govnih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex matrices and other related compounds like other soyasapogenols and various soyasaponins. tandfonline.com

HPLC is the most prevalent analytical technique for soyasaponin analysis, including the separation of soyasapogenols. nih.govsemanticscholar.org Reversed-phase HPLC utilizing a C18 column is commonly used. scispace.comnih.gov

Specific HPLC conditions reported for the separation of soyasapogenols include using an ODS C18 column (250 × 4.6 mm internal diameter) with a mobile phase of acetonitrile:1-propanol:water:0.1% acetic acid (80:6:13.9:0.1) at a flow rate of 0.9 mL/min. scispace.com This method has been shown to well resolve soyasapogenol A and B. scispace.com

Preparative HPLC has also been used to separate individual soyasaponins and sapogenols, although it can be hampered by the large solvent volumes needed and potentially low recovery yields. nih.gov Semi-preparative purifications have also been successfully utilized. nih.gov

Interactive Table 1: Example HPLC Conditions for Soyasapogenol Separation

| Column Type | Dimensions (mm) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Reference |

| ODS C18 | 250 x 4.6 i.d. | Acetonitrile:1-propanol:water:0.1% acetic acid (80:6:13.9:0.1) | 0.9 | Not reported | scispace.com |

| Supelcosil LC-18-DB | Not reported | A: 0.2% formic acid in water, B: 0.2% formic acid in Methanol | 1.0 | Not reported | nih.govmdpi.com |

| BEH shield RP18 | 2.1 x 150, 1.7 µm | A: 0.05% formic acid in methanol, B: 0.05% formic acid in water (90:10, isocratic) | 0.2 | 40 | nih.govresearchgate.net |

| Synergi Fusion-RP | 4.6 x 150, 4 µm | A: Methanol, B: 0.05% v/v aqueous formic acid (Gradient) | 0.8 | Not reported | tandfonline.com |

Thin layer chromatography (TLC) has been reported as an economical and effective way to separate soyasaponins and can be used for the preliminary analysis of saponin (B1150181) composition. nih.govnii.ac.jp TLC analysis can predict the composition of saponin aglycones based on color visualization after spraying with a suitable reagent. nii.ac.jp For instance, group E saponins containing this compound can appear blue with a specific visualization method. nii.ac.jp

TLC has been used to analyze the aglycone moiety after acid hydrolysis of saponins, using solvent systems like petroleum ether-chloroform-acetic acid (7:2:1) on silica (B1680970) gel plates with Liebermann-Burchard sprayer for visualization. researchgate.net Another solvent system for analyzing carbohydrates from saponin hydrolysis by TLC is n-butanol-ethyl acetate-2-propanol-acetic acid-water (35:100:60:35:30). tandfonline.com

Quantitative Analysis in Complex Biological Samples (e.g., rat bile, plant tissues)

Quantitative analysis of this compound and its related saponins in complex biological matrices such as plant tissues and biological fluids like rat bile presents specific challenges. HPLC coupled with various detectors, including PDA and mass spectrometry (MS), is commonly used for this purpose. nih.govmasonaco.orgresearchgate.net

In plant tissues, the distribution and concentration of soyasapogenols and their glycosides can vary significantly between different organs and cultivars. scispace.comresearchgate.netishs.orgiastate.edutandfonline.com For instance, studies on Medicago truncatula have shown relatively higher levels of soyasapogenol conjugates in roots compared to leaves and seeds. researchgate.net In soybeans, total soyasapogenol content can vary among cultivars, with soyasapogenol B generally found in higher concentrations than soyasapogenol A. scispace.comishs.org this compound is recognized as the aglycone of saponins Bd and Be, which are heat labile and can transform into soyasapogenol B during acid hydrolysis, a common sample preparation step for aglycone analysis. scispace.com

Quantitative analysis in plant tissues often involves extraction procedures followed by chromatographic separation and detection. masonaco.orgscispace.comtandfonline.com For example, aqueous ethanolic extraction has been used to recover saponins from ground soybean powder. scispace.comishs.org Acid hydrolysis is frequently employed to cleave sugar moieties and analyze the aglycones, although this can potentially lead to the formation of artifacts. scispace.com Evaporative Light Scattering Detection (ELSD) has been reported as a successful method for characterizing and quantifying soyasapogenols A and B with high resolution and sensitivity, particularly when UV detection is inefficient due to the lack of chromophores. nih.govscispace.commdpi.com

Quantitative analysis in biological fluids like rat bile has also been explored to understand the metabolism and bioavailability of soyasapogenols. Studies investigating the metabolic characteristics of soyasapogenols in rats have utilized techniques like UPLC-Q-TOF-MS/MS to identify metabolites in plasma, urine, and bile. nih.govmdpi.com These studies have detected various metabolites of soyasapogenols, including those resulting from phase I and phase II metabolic transformations. nih.govmdpi.com Notably, soyasapogenol A has been shown to be converted into soyasapogenols B and E during metabolic processes in rats. nih.govmdpi.com

Quantitative data on soyasaponin content in plant tissues can be expressed as relative or absolute concentrations, often in units like µmol/g or mg/g dry weight. ishs.orgtandfonline.com The following table provides an example of relative average saponin concentrations in different tissues of wild soybean seeds, highlighting the distribution of different saponin groups, including those that can yield this compound.

| Tissue | Group A Saponins (µmol/g) | DDMP + B + E Saponins (µmol/g) | Sg-6 Saponins (µmol/g) |

| Hypocotyl | 4.06 ± 0.71 | 8.88 ± 5.38 | 2.19 ± 0.59 |

| Cotyledonary Leaf | - | - | - |

| Cotyledon | - | - | - |

Note: Data is illustrative and based on relative concentrations reported in a study on wild soybean tissues. tandfonline.com

The quantitative analysis of this compound and its parent saponins in complex samples requires robust extraction methods, efficient chromatographic separation, and sensitive detection techniques to accurately determine their presence and concentration.

Future Research Trajectories and Translational Implications in Biosciences

Comprehensive Elucidation of Soyasapogenol E Specific Bioactivities

Current research on this compound's specific bioactivities is still in its early stages. While soyasapogenols in general have been associated with various health benefits, including anticancer, antiviral, antioxidant, hepatoprotective, and cardiovascular protective effects, the distinct contributions of this compound require further detailed investigation. mdpi.comresearchgate.net Studies have noted that the bioactivity of oleanane (B1240867) triterpenoids from soy is dependent on their chemical structure, suggesting that this compound may possess unique biological properties compared to other soyasapogenols. researchgate.net Future research should focus on isolating pure this compound to conduct in vitro and in vivo studies specifically designed to identify and characterize its biological effects. This could involve screening for activities such as anti-inflammatory, antioxidant, antiproliferative, or other relevant pharmacological properties using a range of cell-based and animal models.

Discovery of Undiscovered Molecular Targets and Cellular Signaling Networks

Understanding the molecular mechanisms underlying the potential bioactivities of this compound is crucial for its translational development. While some studies have explored the molecular targets and signaling pathways of other soyasapogenols, the specific interactions of this compound remain largely unknown. For instance, soyasapogenol A has been shown to target CARF, leading to the suppression of tumor growth and metastasis in p53 compromised cancer cells. researchgate.net Research on other bioactive compounds from natural sources has also highlighted the involvement of pathways such as PI3K-Akt, TNF, Ras, MAPK, and HIF-1 in their anti-cancer activities. tmrjournals.com Future research should employ techniques such as affinity chromatography, pull-down assays, and mass spectrometry to identify the specific protein targets that this compound interacts with in various cellular contexts. Following target identification, detailed studies are needed to elucidate how these interactions modulate downstream cellular signaling networks, potentially impacting processes like cell proliferation, apoptosis, inflammation, and oxidative stress. The PI3K/Akt/NF-kB pathway, for example, has been implicated in the anti-inflammatory effects of soyasaponins. plos.org

Advanced Mechanistic Studies using Multi-Omics Approaches

To gain a comprehensive understanding of how this compound exerts its effects, advanced mechanistic studies utilizing multi-omics approaches are essential. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular responses to this compound treatment. Metabolomics, for instance, has been used to identify bioactive compounds in soy and understand metabolic changes. mdpi.com Such integrated approaches can help identify global changes in gene expression, protein profiles, and metabolite levels in response to this compound, revealing complex interactions and pathways that would not be apparent from single-omics studies. This can lead to the discovery of novel biomarkers of response and provide deeper insights into the mechanisms of action. For example, multi-omics analyses integrating metagenomics and rhizosphere metabolomics are considered prerequisites for designing microbiomes based on holobiont-metabolic networks in plants. kyoto-u.ac.jp

Development of Engineered Biosynthesis Systems for Enhanced Production

The availability of sufficient quantities of pure this compound is a prerequisite for extensive research and potential commercial applications. As this compound is present in relatively lower amounts in soybeans compared to other soyasapogenols and can be considered a degradation product or metabolite, semanticscholar.orgscholaris.caresearchgate.net developing efficient methods for its production is crucial. Engineered biosynthesis systems, such as those utilizing microbial hosts like Saccharomyces cerevisiae, have shown promise for producing triterpenoids like soyasapogenol B. nih.govresearchgate.netoup.com Future research should focus on identifying and engineering the specific enzymatic pathways involved in this compound biosynthesis or the conversion of more abundant soyasapogenols (like soyasapogenol A or B, from which this compound can be formed metabolically mdpi.comnih.gov) into this compound. This could involve identifying relevant cytochrome P450 enzymes and glycosyltransferases and optimizing their expression in suitable host organisms to achieve high-yield and cost-effective production of this compound.

Exploration of this compound in Combination with Other Bioactive Compounds

Investigating the potential synergistic or additive effects of this compound in combination with other bioactive compounds, particularly those found in soy or other plant sources, represents another important research direction. Combinatorial approaches have shown potential in various health applications, such as in regenerative medicine where bioactive herbal compounds are combined with biomaterials. acs.org Given that soy contains a variety of other beneficial compounds like isoflavones and other saponins (B1172615), exploring combinations with this compound could lead to enhanced biological activities or broader health benefits. mdpi.commdpi.com Research could focus on evaluating the combined effects of this compound with other compounds in relevant in vitro and in vivo models to determine if synergistic interactions occur and to understand the underlying mechanisms of such interactions. A novel hypothesis suggests a potential synergistic effect between saponins and isoflavones in the context of cardiovascular health. rsc.org

Integration into Functional Food and Nutraceutical Research Paradigms

The potential health benefits of this compound make it a promising candidate for integration into functional food and nutraceutical research and development. Soyasaponins and soyasapogenols are already being explored for their potential as functional ingredients due to their reported health-promoting properties. mdpi.comnih.govmdpi.comresearchgate.net Future research should focus on formulating functional foods or nutraceuticals containing standardized amounts of this compound. This would involve addressing challenges related to its stability, bioavailability, and potential interactions within complex food matrices. Studies are needed to evaluate the efficacy of these formulations in relevant human studies to substantiate health claims and determine optimal incorporation levels in various food products. The bioavailability and metabolism of soyasapogenols are key factors for the efficient development of functional foods. mdpi.com

Standardization of Analytical and Bioactivity Assessment Protocols

For consistent and comparable research outcomes, the standardization of analytical methods for quantifying this compound and protocols for assessing its bioactivity is essential. Variations in extraction methods, purification techniques, and analytical platforms can lead to discrepancies in reported concentrations and bioactivity results. researchgate.netusda.govnih.govacs.org Developing and validating standardized high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of this compound in biological samples and complex matrices is crucial. nih.goviastate.edu Similarly, establishing standardized in vitro and in vivo bioactivity assays will allow for better comparison of results across different studies and research groups, facilitating the advancement of the field and the potential translation of research findings into practical applications.

Q & A

Q. What are the standard methodologies for isolating and purifying Soyasapogenol E from plant sources?

this compound is typically isolated using solvent extraction followed by chromatographic techniques. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is employed for purification, with parameters optimized based on polarity and molecular weight . Validation of purity involves nuclear magnetic resonance (NMR) spectroscopy and comparison with reference standards. For quantification, calibration curves using authentic this compound standards are essential to ensure accuracy .

Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?

Key variables include:

- Concentration ranges : Dose-response curves (e.g., 0.05–0.15 mg/mL) to determine IC50 values for cytotoxicity or enzyme inhibition .

- Cell lines : Use relevant models (e.g., Caco-2 for intestinal absorption studies) and include controls for viability (e.g., trypan blue exclusion) .

- Exposure time : Time-dependent effects (e.g., 24–72 hours) to capture dynamic responses . Statistical analysis should use one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare treatment groups .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

Contradictions often arise from variations in experimental conditions (e.g., cell type, solvent carriers). To resolve discrepancies:

- Conduct comparative meta-analyses to identify confounding variables (e.g., solvent toxicity, assay sensitivity) .

- Perform dose-response replications under standardized protocols, documenting parameters like pH, temperature, and cell passage number .

- Use multivariate regression to isolate compound-specific effects from matrix interactions .

Q. What advanced techniques are recommended for elucidating this compound’s metabolic pathways?

- Stable isotope labeling : Track metabolic intermediates in animal models (e.g., rats) using LC-MS/MS .

- In vitro microsomal assays : Identify phase I/II metabolism enzymes (e.g., CYP450 isoforms) responsible for biotransformation .

- Molecular networking : Compare fragmentation patterns of this compound metabolites with databases (e.g., GNPS) to predict novel pathways .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

Challenges include matrix interference, low analyte concentration, and isomer discrimination. Solutions involve:

- Solid-phase extraction (SPE) : Pre-concentrate samples while removing lipids/proteins .

- Tandem mass spectrometry (MS/MS) : Enhance specificity by monitoring unique precursor-product ion transitions .

- Internal standards : Use deuterated analogs (e.g., this compound-d4) to correct for recovery variations .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Protocol standardization : Publish detailed methods for extraction, chromatography, and statistical thresholds .

- Open-data practices : Share raw LC-MS files, cell viability datasets, and analysis scripts in repositories like Zenodo .

- Blinded experiments : Minimize bias by randomizing sample processing and analysis .

Q. What are the ethical considerations for in vivo studies involving this compound?

- Animal welfare compliance : Adhere to ARRIVE guidelines for dosing, endpoint criteria, and humane euthanasia .

- Data anonymization : Pseudonymize subject IDs in pharmacokinetic studies involving human tissues .

- Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) to mitigate bias .

Interdisciplinary Research Integration

Q. How can this compound research integrate omics approaches to uncover mechanistic insights?

- Transcriptomics : RNA-seq to identify genes regulated by this compound in cancer pathways (e.g., apoptosis, proliferation) .

- Proteomics : SILAC labeling to quantify protein expression changes in treated vs. untreated cells .

- Metabolomics : Untargeted LC-MS to map global metabolic shifts induced by the compound .

Q. What strategies reconcile in vitro and in vivo findings for this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Predict in vivo bioavailability using in vitro absorption/distribution data .

- Ex vivo validation : Test isolated tissues (e.g., liver slices) to bridge cell-based and whole-organism results .

Data Interpretation and Reporting

Q. How should researchers address non-significant or unexpected results in this compound studies?

- Post-hoc power analysis : Determine if sample size inadequacy contributed to null findings .

- Exploratory subgroup analysis : Stratify data by variables like cell cycle stage or metabolic activity .

- Transparent reporting : Clearly distinguish hypothesis-driven results from exploratory analyses in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.